molecular formula C21H24N4O6 B13556847 tert-Butyl (1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)azetidin-3-yl)carbamate

tert-Butyl (1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)azetidin-3-yl)carbamate

Cat. No.: B13556847
M. Wt: 428.4 g/mol
InChI Key: SJRDKPYUVVYUNB-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a multi-ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop inhibitors or modulators of specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved can vary depending on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate

Uniqueness

tert-Butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate is unique due to its multi-ring structure and the presence of both carbamate and azetidine groups

Properties

Molecular Formula

C21H24N4O6

Molecular Weight

428.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]azetidin-3-yl]carbamate

InChI

InChI=1S/C21H24N4O6/c1-21(2,3)31-20(30)22-11-9-24(10-11)13-6-4-5-12-16(13)19(29)25(18(12)28)14-7-8-15(26)23-17(14)27/h4-6,11,14H,7-10H2,1-3H3,(H,22,30)(H,23,26,27)

InChI Key

SJRDKPYUVVYUNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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